molecular formula C21H19FN4O3S B297405 (5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Numéro de catalogue B297405
Poids moléculaire: 426.5 g/mol
Clé InChI: CWPOAFZREJLIBY-DTQAZKPQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly known as LFM-A13, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

LFM-A13 inhibits the activity of the enzyme dual-specificity phosphatase 26 (DUSP26), also known as MKP-8. DUSP26 is a negative regulator of the MAPK/ERK signaling pathway, which is involved in cell growth, differentiation, and survival. By inhibiting DUSP26, LFM-A13 enhances the activity of the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis. In addition, LFM-A13 inhibits the production of pro-inflammatory cytokines by inhibiting the activity of DUSP26 in immune cells.
Biochemical and Physiological Effects:
LFM-A13 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis by activating the MAPK/ERK pathway. In immune cells, it inhibits the production of pro-inflammatory cytokines by inhibiting the activity of DUSP26. In animal models of neurodegenerative diseases, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of LFM-A13 is its specificity for DUSP26, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of LFM-A13 is its low solubility in water, which can make it difficult to use in some experiments. In addition, its effects may be cell type-specific, which can make it challenging to interpret results from different cell types.

Orientations Futures

There are several potential future directions for research on LFM-A13. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. In addition, further research is needed to understand the role of DUSP26 in different biological processes and to identify other potential targets for LFM-A13.

Méthodes De Synthèse

LFM-A13 can be synthesized by the reaction of 2-fluorobenzaldehyde with 4-morpholinoaniline in the presence of potassium carbonate and acetonitrile. The resulting compound is then reacted with thiosemicarbazide in ethanol to obtain the final product, LFM-A13.

Applications De Recherche Scientifique

LFM-A13 has been extensively studied in preclinical models for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. LFM-A13 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Propriétés

Formule moléculaire

C21H19FN4O3S

Poids moléculaire

426.5 g/mol

Nom IUPAC

(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H19FN4O3S/c22-17-3-1-2-4-18(17)26-20(28)16(19(27)24-21(26)30)13-23-14-5-7-15(8-6-14)25-9-11-29-12-10-25/h1-8,13,23H,9-12H2,(H,24,27,30)/b16-13+

Clé InChI

CWPOAFZREJLIBY-DTQAZKPQSA-N

SMILES isomérique

C1COCCN1C2=CC=C(C=C2)N/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

SMILES

C1COCCN1C2=CC=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

SMILES canonique

C1COCCN1C2=CC=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.